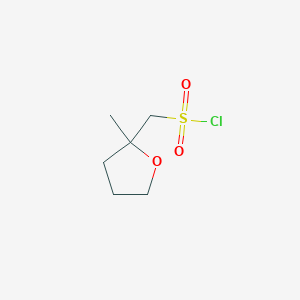
(2-Methyloxolan-2-yl)methanesulfonylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methyloxolan-2-yl)methanesulfonylchloride is an organosulfur compound with the molecular formula C6H11ClO3S. It is a colorless liquid that is soluble in polar organic solvents but reactive towards water, alcohols, and many amines. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2-Methyloxolan-2-yl)methanesulfonylchloride can be synthesized through the reaction of methanesulfonic acid with thionyl chloride. The reaction is carried out by heating methanesulfonic acid to 95°C and adding thionyl chloride over a period of 4 hours. The temperature is maintained at 95°C throughout the addition and for 3.5 hours after completion. The product is then distilled under reduced pressure to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve the chlorination of methanesulfonic acid with thionyl chloride or phosgene. These methods are preferred due to their efficiency and high yield .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methyloxolan-2-yl)methanesulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with alcohols to form methanesulfonates.
Elimination Reactions: It can undergo elimination reactions to form sulfene.
Reduction Reactions: It can be reduced to form methanesulfonic acid.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alcohols, non-nucleophilic bases, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the products .
Major Products Formed
The major products formed from reactions involving this compound include methanesulfonates, sulfene, and methanesulfonic acid .
Applications De Recherche Scientifique
(2-Methyloxolan-2-yl)methanesulfonylchloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of methanesulfonates and other organosulfur compounds.
Biology: It is used in the modification of biomolecules and the study of biological pathways.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of (2-Methyloxolan-2-yl)methanesulfonylchloride involves its reactivity as an electrophile. It functions as a source of the “CH3SO2+” synthon, which can react with nucleophiles such as alcohols and amines. The molecular targets and pathways involved in its reactions include the formation of methanesulfonates and the generation of sulfene .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl chloride: Similar in structure but lacks the oxolane ring.
(5-Methyloxolan-2-yl)methanesulfonyl chloride: Similar structure with a different position of the methyl group on the oxolane ring.
(4-Methyloxolan-2-yl)methanesulfonyl chloride: Another similar compound with a different methyl group position.
Uniqueness
(2-Methyloxolan-2-yl)methanesulfonylchloride is unique due to the presence of the oxolane ring, which imparts distinct chemical properties and reactivity compared to other methanesulfonyl chlorides. This uniqueness makes it valuable in specific synthetic applications and research studies .
Propriétés
Formule moléculaire |
C6H11ClO3S |
|---|---|
Poids moléculaire |
198.67 g/mol |
Nom IUPAC |
(2-methyloxolan-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H11ClO3S/c1-6(3-2-4-10-6)5-11(7,8)9/h2-5H2,1H3 |
Clé InChI |
KMIJIIPOLKMMRO-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCO1)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















